Home > Products > Screening Compounds P23838 > 5-(Pyridazin-3-yl)nicotinic acid
5-(Pyridazin-3-yl)nicotinic acid - 1346687-37-3

5-(Pyridazin-3-yl)nicotinic acid

Catalog Number: EVT-12033311
CAS Number: 1346687-37-3
Molecular Formula: C10H7N3O2
Molecular Weight: 201.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-(Pyridazin-3-yl)nicotinic acid is a chemical compound that combines the structural features of pyridazine and nicotinic acid. It belongs to the class of organic compounds known as heterocycles, specifically those containing nitrogen in their ring structures. This compound has garnered interest due to its potential pharmacological applications and its role in synthetic organic chemistry.

Source

The compound can be synthesized through various chemical processes, which often involve the modification of existing pyridine or pyridazine derivatives. The specific methods of synthesis can yield different derivatives, leading to variations in biological activity and chemical properties.

Classification

5-(Pyridazin-3-yl)nicotinic acid is classified under:

  • Organic Compounds: It is part of the larger category of organic compounds due to its carbon-based structure.
  • Heterocycles: Specifically, it is a nitrogen-containing heterocyclic compound.
  • Nicotinic Acid Derivatives: As a derivative of nicotinic acid, it shares some properties with this well-known vitamin B3 analog.
Synthesis Analysis

Methods

The synthesis of 5-(Pyridazin-3-yl)nicotinic acid can be achieved through several methods, including:

  1. Condensation Reactions: These involve the reaction between pyridazine derivatives and nicotinic acid or its derivatives.
  2. Cyclization Processes: Starting from simpler precursors, cyclization can lead to the formation of the pyridazine ring, followed by functionalization to introduce the nicotinic acid moiety.

Technical Details

For instance, one method may involve the use of coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of amide bonds between the carboxylic acid group of nicotinic acid and an amine derived from pyridazine. Reaction conditions typically require careful control of temperature and pH to optimize yield and minimize by-products.

Molecular Structure Analysis

Structure

The molecular formula for 5-(Pyridazin-3-yl)nicotinic acid can be represented as C10H8N4O2C_{10}H_{8}N_{4}O_{2}. The compound features:

  • A pyridazine ring (a six-membered ring containing two nitrogen atoms).
  • A nicotinic acid moiety (which includes a pyridine ring and a carboxylic acid group).

Data

Key structural data includes:

  • Molecular Weight: Approximately 208.20 g/mol.
  • Melting Point: Specific values may vary depending on purity but are typically in the range of 150–160 °C.
  • Solubility: Soluble in polar solvents like water and methanol.
Chemical Reactions Analysis

Reactions

5-(Pyridazin-3-yl)nicotinic acid can participate in various chemical reactions:

  1. Esterification: Reacting with alcohols under acidic conditions to form esters.
  2. Amide Formation: Condensing with amines to form amides, which can further undergo transformations.
  3. Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Technical Details

The reactivity of this compound is influenced by the presence of both electron-withdrawing (the carboxylic acid) and electron-donating (the pyridine nitrogen) groups, allowing for diverse synthetic pathways.

Mechanism of Action

Process

The pharmacological activity of 5-(Pyridazin-3-yl)nicotinic acid may involve interaction with specific receptors in biological systems, particularly those related to neurotransmission. Its mechanism could include:

  1. Receptor Binding: Acting as an agonist or antagonist at nicotinic acetylcholine receptors.
  2. Signal Transduction Modulation: Altering downstream signaling pathways that affect neuronal excitability and neurotransmitter release.

Data

Research indicates that compounds with similar structures exhibit varying degrees of activity at these receptors, suggesting that 5-(Pyridazin-3-yl)nicotinic acid may also possess significant biological effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid or powder.
  • Density: Approximately 1.2 g/cm³.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Can undergo typical organic reactions such as nucleophilic substitutions and electrophilic additions.
Applications

Scientific Uses

5-(Pyridazin-3-yl)nicotinic acid has potential applications in various fields:

  1. Pharmaceutical Research: Investigated for its role in developing new drugs targeting neurological disorders.
  2. Synthetic Chemistry: Used as an intermediate in synthesizing more complex molecules with desired biological activities.
  3. Agricultural Chemistry: Potential applications in developing agrochemicals that modulate plant growth or pest resistance.
Molecular Design and Rationale

Bicyclic Heterocyclic Hybridization Strategies

The strategic fusion of pyridazine and pyridine rings in 5-(pyridazin-3-yl)nicotinic acid creates a bicyclic heterocyclic scaffold with optimized physicochemical properties for drug-target interactions. Pyridazine’s high dipole moment (4.22 D) enhances π-π stacking capabilities, while adjacent nitrogen atoms facilitate dual hydrogen-bonding interactions critical for binding affinity. In contrast, pyridine contributes to planar geometry and metabolic stability. This hybridization leverages the complementary electronic profiles of both rings: pyridazine’s electron-deficient nature increases reactivity at the C-3 and C-6 positions, while the pyridine ring’s basicity (pKa ~5.2) supports protonation-dependent target engagement [1] [8].

The 3,5-bipyridyl topology positions the carboxylic acid group ortho to the pyridazine linkage, creating a rigid conformation that minimizes entropic penalties upon protein binding. This design mirrors successful FDA-approved agents like relugolix and deucravacitinib, where pyridazine rings improve solubility (cLogP = −0.51) and reduce hERG channel affinity compared to phenyl-based analogs [1] [9].

Table 1: Physicochemical Properties of Key Heterocycles

HeterocycleDipole Moment (D)cLogPHydrogen-Bond AcceptorsTPSA (Ų)
Pyridazine4.22-0.51225.8
Pyridine2.220.84112.9
Benzene02.1800
Pyrimidine2.330.26225.8

Data derived from comparative analyses of azine rings [1] [8].

Bioisosteric Replacement of Canonical Nicotinic Acid Derivatives

The carboxylic acid group in 5-(pyridazin-3-yl)nicotinic acid serves as a bioisostere for phosphate or tetrazole moieties, balancing ionization and membrane permeability. Unlike traditional nicotinic acid derivatives, this design avoids metabolic liabilities (e.g., glucuronidation) while maintaining pKa values (~3.0–4.5) conducive to salt-bridge formation with lysine/arginine residues in enzymatic pockets. Bioisosteric replacement strategies prioritize:

  • Polarity modulation: Carboxylic acid reduces lipophilicity (ΔcLogP = −1.2 vs. ester analogs), enhancing aqueous solubility [10].
  • Hydrogen-bond capacity: The COOH group acts as a dual H-bond donor/acceptor, mimicking tetrazole’s topology in angiotensin II antagonists (e.g., losartan’s 10-fold potency increase over carboxylate analogs) [2].
  • Metabolic resistance: Replacing ester groups with carboxylic acid minimizes hydrolysis by serum esterases, as demonstrated in neuraminidase inhibitors [4].

Notably, tetrazole bioisosteres introduce synthetic complexity and potential toxicity (e.g., genotoxicity risks), making carboxylic acid a pragmatically safer choice for central nervous system (CNS)-targeted agents [10].

Table 2: Bioisosteric Performance Metrics

BioisostereRelative PotencySolubility (mg/mL)Metabolic Stability (t₁/₂, min)
Carboxylic acid1.0 (reference)8.5>120
Tetrazole1.2–3.03.190
Acylsulfonamide0.81.960

Comparative data from angiotensin II and HCV NS3 protease inhibitors [2] [10].

Computational Modeling of Three-Dimensional Pharmacophore Topography

Density functional theory (DFT) calculations at the B3LYP/6-31G* level reveal that 5-(pyridazin-3-yl)nicotinic acid adopts a near-coplanar conformation (dihedral angle = 8.5°), facilitating deep insertion into enzymatic binding clefts. Molecular electrostatic potential (MEP) maps highlight two high-affinity regions:

  • The pyridazine N-2 atom (σ-hole = −45 kcal/mol), serving as a hydrogen-bond acceptor.
  • The carboxylic acid oxygen (σ-hole = −60 kcal/mol), enabling salt-bridge formation [3].

Docking studies against acetylcholinesterase (AChE) demonstrate key interactions:

  • Pyridazine N-2 forms π-cation bonds with Trp86 (distance: 3.2 Å).
  • Carboxylic acid coordinates catalytic triad His447–Ser203 via water-mediated H-bonds.
  • Nicotinic ring occupies the acyl-binding pocket, with van der Waals contacts to Phe295 [9].

Molecular dynamics simulations (100 ns) confirm complex stability (RMSD < 1.8 Å), with binding free energies (ΔG) of −10.21 kcal/mol for AChE and −13.84 kcal/mol for butyrylcholinesterase (BuChE), outperforming rivastigmine [9].

Structure-Activity Relationship (SAR) Guiding Principles

SAR analysis identifies critical modifications that enhance target affinity while preserving metabolic stability:1. Pyridazine substitution:- C-6 methyl groups increase logD (+0.4) but reduce AChE inhibition (IC50 shift from 0.26 µM to 1.8 µM) due to steric clash.- Electron-withdrawing groups (e.g., Cl) at C-4 improve dipole moment (4.8 D) and π-stacking but risk CYP450 inhibition [1] [8].2. Carboxylic acid bioisosteres:- Amide derivatives diminish BuChE affinity (ΔIC50 = +4.2 µM) due to lost ionization.- Ester prodrugs restore bioavailability (Cmax +40%) but require enzymatic activation [6].3. Heterocycle spacing:- Direct pyridazine-pyridine linkage maximizes rigidity (rotatable bonds = 2).- Methylene spacers increase flexibility but reduce π-stacking efficiency (ΔΔG = +1.3 kcal/mol) [7].

Table 3: SAR of Pyridazine-Nicotinic Acid Hybrids

Modification SiteGroupAChE IC50 (µM)cLogPMetabolic Stability (% remaining)
C-4 (Pyridazine)H0.26-0.5195
C-4 (Pyridazine)Cl0.180.1085
C-4 (Pyridazine)CH31.800.2598
Carboxylic acidCONH24.50-0.9099

Data derived from cholinesterase inhibitor optimization campaigns [3] [9].

The optimal profile balances electron deficiency (for π-stacking), low steric bulk, and ionization capacity—principles validated in dual AChE/BuChE inhibitors showing submicromolar potency [9].

Properties

CAS Number

1346687-37-3

Product Name

5-(Pyridazin-3-yl)nicotinic acid

IUPAC Name

5-pyridazin-3-ylpyridine-3-carboxylic acid

Molecular Formula

C10H7N3O2

Molecular Weight

201.18 g/mol

InChI

InChI=1S/C10H7N3O2/c14-10(15)8-4-7(5-11-6-8)9-2-1-3-12-13-9/h1-6H,(H,14,15)

InChI Key

ZKLHJORKGFXCEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1)C2=CC(=CN=C2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.